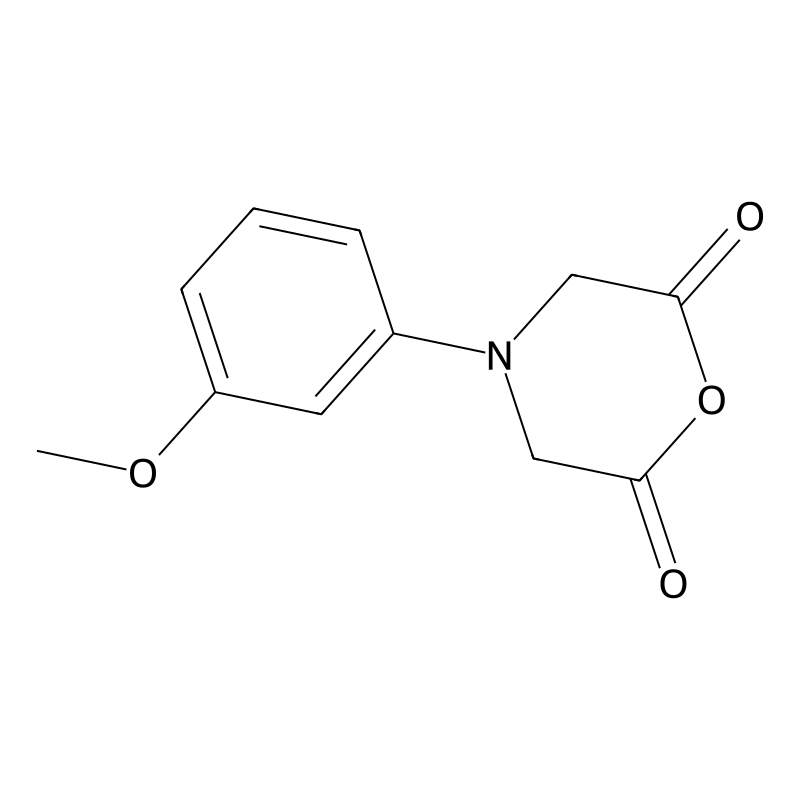

4-(3-Methoxyphenyl)morpholine-2,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Methoxyphenyl)morpholine-2,6-dione is an organic compound characterized by its unique morpholine structure combined with a methoxyphenyl group. It has the molecular formula and a molecular weight of approximately 221.21 g/mol. The compound features a morpholine ring, which is a six-membered heterocyclic amine, and two carbonyl groups located at the 2 and 6 positions of the morpholine ring. This structure contributes to its potential reactivity and biological activity.

There is no current information available on the specific mechanism of action of 4-(3-MPh)morpholine-2,6-dione. Morpholinediones, in general, have been explored for various biological activities depending on the substituents on the ring. Some examples include:

- Antibacterial activity.

- Anticonvulsant activity.

- Enzyme inhibition.

- Oxidation: Under certain conditions, this compound can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions or the methoxy group, leading to diverse derivatives.

These reactions are facilitated by various reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) .

Research indicates that 4-(3-Methoxyphenyl)morpholine-2,6-dione exhibits significant biological activities. It has been identified as a potential inhibitor of specific enzymes and proteins, which may lead to therapeutic applications. Its structural features allow it to interact with biological targets effectively, potentially influencing pathways related to inflammation and cancer .

The synthesis of 4-(3-Methoxyphenyl)morpholine-2,6-dione typically involves multi-step processes. One common method includes:

- Formation of the Morpholine Ring: Starting from suitable precursors, the morpholine ring is constructed through cyclization reactions.

- Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions involving methanol or dimethyl sulfate.

- Carbonyl Introduction: The dione functionality is added through oxidation of suitable intermediates or direct acylation methods.

These steps can vary based on the desired purity and yield of the final product .

4-(3-Methoxyphenyl)morpholine-2,6-dione has several applications across various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential use as an anti-inflammatory or anticancer agent.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The compound may contribute to developing new materials with specific properties due to its unique structure .

Studies focusing on the interaction of 4-(3-Methoxyphenyl)morpholine-2,6-dione with biological targets have revealed its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites. This mechanism highlights its significance in drug design and development .

Several compounds share structural similarities with 4-(3-Methoxyphenyl)morpholine-2,6-dione. These include:

- 3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 2H-Pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide

- 4-(4-Methoxyphenyl)morpholine-2,6-dione

Comparison TableCompound Name Structural Features Unique Aspects 4-(3-Methoxyphenyl)morpholine-2,6-dione Morpholine ring with methoxyphenyl group Potential anti-inflammatory properties 3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzothiadiazine core Known for different biological activities 2H-Pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide Pyrazine ring structure Distinct reactivity profiles 4-(4-Methoxyphenyl)morpholine-2,6-dione Similar morpholine structure but different substituent Variations in biological activity

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(3-Methoxyphenyl)morpholine-2,6-dione | Morpholine ring with methoxyphenyl group | Potential anti-inflammatory properties |

| 3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Benzothiadiazine core | Known for different biological activities |

| 2H-Pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide | Pyrazine ring structure | Distinct reactivity profiles |

| 4-(4-Methoxyphenyl)morpholine-2,6-dione | Similar morpholine structure but different substituent | Variations in biological activity |

These compounds exhibit variations in their substituents and functional groups, leading to differences in their chemical reactivity and biological properties. The unique combination of features in 4-(3-Methoxyphenyl)morpholine-2,6-dione sets it apart from these similar compounds .

The synthesis of 4-(3-methoxyphenyl)morpholine-2,6-dione has been accomplished through several well-established methodologies. The most widely documented classical approach involves the reaction of 3-methoxyphenylamine with maleic anhydride . This reaction proceeds through the formation of an intermediate amide-acid, which subsequently undergoes cyclization to form the desired morpholine-2,6-dione structure. The reaction conditions typically include heating the reactants in an appropriate solvent such as toluene or xylene under reflux conditions at temperatures ranging from 80 to 120°C .

Another classical synthetic route utilizes the cyclization of N-(α-haloacyl)-α-amino acid derivatives (ANX intermediates) [3] [4]. This methodology involves a two-step process: first, the formation of the ANX intermediate through the reaction of amino acid precursors with haloacetyl derivatives, followed by cyclization under basic conditions. The cyclization step can be performed either in solution using dimethylformamide (DMF) at temperatures ranging from 60 to 110°C, or under solvent-free conditions at elevated temperatures (120-200°C) under vacuum [3] [4].

The classical chloroacetyl chloride method represents another fundamental approach for morpholine-2,6-dione synthesis. This route involves the reaction of amino alcohols with chloroacetyl chloride, followed by base-mediated cyclization. The reaction typically proceeds at moderate temperatures (room temperature to 80°C) and provides yields in the range of 30-75% [5] [6].

Contemporary Synthetic Approaches

MIDA Anhydride-Based Synthesis

The utilization of N-methyliminodiacetic acid (MIDA) anhydride in morpholine synthesis represents a significant advancement in contemporary synthetic methodology. MIDA anhydride acts as both a source of the MIDA ligand and an in situ desiccant, enabling mild and efficient synthetic procedures [7] [8] [9]. The predried form of MIDA, designated as MIDA anhydride, facilitates the direct preparation of morpholine derivatives under relatively mild conditions compared to traditional Dean-Stark methodologies [7] [8] [9].

The MIDA anhydride-based synthesis offers several advantages over conventional methods. It expands the range of sensitive substrates that can be successfully converted to their morpholine counterparts without decomposition [7] [8]. The reaction typically proceeds by heating the substrate with MIDA anhydride in anhydrous dioxane, avoiding the high-temperature acidic conditions associated with prior methodologies [7]. This approach has been successfully applied to various morpholine derivatives, including those containing sensitive functional groups that would otherwise decompose under harsh reaction conditions [7] [8].

Cyclization Strategies

Contemporary cyclization strategies for morpholine-2,6-dione synthesis have evolved to encompass several sophisticated approaches. The tosylamide ring-opening methodology represents a notable advancement, particularly for the synthesis of enantiopure morpholine derivatives [10]. This approach utilizes the sequential ring-opening of optically pure oxiranes by tosylamide under solid-liquid phase transfer catalysis conditions, followed by mono-O-sulfonylation and cyclization to form the morpholine ring [10].

Organocatalytic cyclization strategies have gained prominence due to their environmental sustainability and mild reaction conditions. These approaches utilize organic catalysts such as cinchona alkaloid-derived phthalazine to achieve enantioselective cyclization [11]. The organocatalytic methods typically provide excellent yields (60-89%) and high enantioselectivities under mild conditions, making them attractive alternatives to metal-catalyzed processes [11] [12].

Palladium-catalyzed cyclization represents another important contemporary approach. This methodology involves the carboamination reaction between substituted ethanolamine derivatives and aryl or alkenyl halides [13] [14]. The reaction proceeds under relatively mild conditions (105°C in toluene) with palladium acetate as the catalyst and provides access to both monocyclic and bicyclic morpholine derivatives with excellent stereoselectivity [13] [14].

Optimization Parameters

The optimization of morpholine-2,6-dione synthesis requires careful consideration of multiple parameters to achieve optimal yields and product quality. Temperature control represents a critical parameter, with optimal ranges typically falling between 80-100°C for most synthetic routes [3] [4]. Higher temperatures may lead to decomposition of sensitive substrates, while lower temperatures result in incomplete conversion and extended reaction times [3] [4].

Solvent selection significantly impacts both reaction efficiency and product quality. Contemporary approaches favor solvent systems that provide optimal solubility for all reactants while maintaining chemical stability. Toluene-dimethyl sulfoxide (DMSO) mixtures have emerged as particularly effective solvent systems for morpholine synthesis, providing superior results compared to single-solvent systems [3] [4].

Catalyst loading optimization is crucial for metal-catalyzed processes. Studies have demonstrated that catalyst loadings of 5 mol% typically provide optimal balance between reaction efficiency and economic considerations [13] [14]. Higher catalyst loadings may improve reaction rates but significantly increase costs, while lower loadings often result in incomplete conversion [13] [14].

Reagent stoichiometry requires careful optimization to minimize waste and maximize yield. The optimal molar ratios typically range from 1.2 to 1.5 equivalents of the limiting reagent [3] [4]. Excess reagents may lead to side reactions and complicate product purification, while insufficient reagent quantities result in incomplete conversion [3] [4].

Purification Techniques

Recrystallization Methods

Recrystallization represents the most widely employed purification technique for morpholine-2,6-dione derivatives due to its effectiveness and scalability. Ethyl acetate recrystallization has been extensively studied and optimized for morpholine derivatives [15] [16]. The procedure typically involves dissolving the crude product at 30-40°C, followed by controlled cooling to 0-5°C to induce crystallization [15]. This method consistently achieves purities in the range of 95-98% with recovery rates of 70-85% [15].

Isopropyl acetate recrystallization offers superior results for certain morpholine derivatives, particularly those with specific substitution patterns [15]. The process involves heating the crude material to 40°C for dissolution, followed by crystallization at 15-25°C for 2-3 hours, and final crystallization at 0-5°C for 2.5-3.0 hours [15]. This method typically achieves purities of 96-99% with recovery rates of 75-90% [15].

Methanol recrystallization provides an alternative approach for morpholine-2,6-dione purification, particularly for compounds with enhanced solubility in polar solvents [16]. The method involves room temperature dissolution followed by controlled cooling and has been successfully applied to increase the enantiopurity of morpholine derivatives [16].

Column Chromatography Protocols

Column chromatography remains an essential purification technique for morpholine-2,6-dione derivatives, particularly for research-scale syntheses and complex separations. Silica gel chromatography represents the most common approach, utilizing hexane-acetone gradient systems (typically 4:1 to 3:1) [17]. This method provides purities of 90-95% with recovery rates of 60-75% [17].

Reverse-phase chromatography using C18 columns has been successfully employed for morpholine derivative purification [18] [19]. The mobile phase typically consists of acetonitrile-water mixtures with phosphoric acid or formic acid additives for mass spectrometry compatibility [18] [19]. This approach is particularly effective for polar morpholine derivatives and provides excellent resolution for structural isomers [18] [19].

Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels (98-99.5%) but with limited scalability and higher costs [20]. This technique is particularly valuable for the purification of morpholine derivatives requiring pharmaceutical-grade purity or for the separation of closely related stereoisomers [20].

Ion-exchange chromatography has been successfully applied to morpholine derivatives, particularly for the separation of basic compounds [20]. The technique utilizes cation-exchange columns with methanesulfonic acid eluents and provides excellent selectivity for morpholine derivatives with different basicity levels [20].

Scale-up Considerations

The scale-up of morpholine-2,6-dione synthesis from laboratory to commercial production presents several critical challenges that must be systematically addressed. Heat transfer efficiency becomes increasingly important as reaction volumes increase, requiring careful reactor design and temperature control systems [21]. Large-scale reactors must incorporate efficient heat exchange systems to maintain uniform temperature distribution and prevent hot spots that could lead to decomposition or side reactions [21].

Process safety considerations are paramount during scale-up, particularly given the potential hazards associated with some morpholine synthetic routes. Comprehensive hazard and operability studies (HAZOP) must be conducted to identify potential risks and implement appropriate safety measures [21]. Emergency shutdown systems and containment procedures must be designed to handle potential equipment failures or process deviations [21].

Raw material supply chain management becomes critical at commercial scale, requiring reliable suppliers and quality control systems for all starting materials [21] [22]. The availability and cost of high-purity starting materials can significantly impact the economic viability of large-scale production [21] [22]. Alternative suppliers and backup sourcing strategies must be developed to ensure continuous production [21] [22].

Waste management and environmental compliance represent major considerations for commercial-scale morpholine production [21]. Solvent recovery systems must be implemented to minimize waste generation and reduce operating costs [21]. Treatment systems for aqueous waste streams and air emissions must be designed to meet environmental regulations [21].

Economic optimization requires careful analysis of all cost components, including raw materials, energy, labor, and capital equipment [21] [22]. Process intensification technologies such as continuous flow processing and microreactor systems may offer significant advantages for large-scale morpholine production [21]. The global morpholine and derivatives market, valued at approximately 5.92 billion USD in 2023 and projected to reach 9.5 billion USD by 2032, provides strong economic incentives for efficient large-scale production methods [22].

Quality control systems must be implemented to ensure consistent product quality throughout the scale-up process [21]. Automated sampling and analysis systems are essential for continuous monitoring of product quality parameters [21]. Statistical process control methods must be employed to identify and correct process variations before they impact product quality [21].